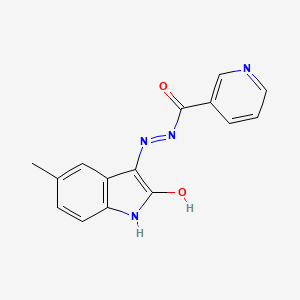
N-(2-cyanophenyl)-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-biphenylcarboxamide, commonly known as ODM-201, is a nonsteroidal androgen receptor antagonist. It is a promising drug candidate for the treatment of prostate cancer, and it has undergone preclinical and clinical studies.
Mécanisme D'action
ODM-201 works by binding to the androgen receptor, a protein that plays a key role in the growth and development of prostate cancer. By binding to the receptor, ODM-201 blocks the action of androgens, hormones that stimulate the growth of prostate cancer cells. This leads to the inhibition of cell growth and the reduction of PSA levels.
Biochemical and Physiological Effects
ODM-201 has been shown to have a favorable safety and tolerability profile in both preclinical and clinical studies. It has minimal side effects and does not cause the feminization of men, a common side effect of other antiandrogen drugs. ODM-201 has also been shown to have a low potential for drug-drug interactions, making it a suitable candidate for use in combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
ODM-201 has several advantages for lab experiments. It has a high potency and selectivity for the androgen receptor, which makes it a useful tool for studying the role of the receptor in prostate cancer. ODM-201 is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, ODM-201 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, ODM-201 has a relatively short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
For the study of ODM-201 include the development of combination therapies, new formulations, and further studies to elucidate its mechanism of action and potential use in other types of cancer.
Méthodes De Synthèse
ODM-201 is synthesized using a multistep process that involves the coupling reaction of 2-biphenylcarboxylic acid with 2-amino-5-cyanobenzonitrile. The resulting intermediate is then treated with a reducing agent, followed by acylation with an acid chloride to yield ODM-201. The purity of the final product is ensured through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
ODM-201 has been extensively studied for its potential use in the treatment of prostate cancer. It has shown promising results in both preclinical and clinical studies, with a favorable safety and tolerability profile. ODM-201 has been shown to inhibit the growth of prostate cancer cells and reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. It has also been shown to be effective in the treatment of castration-resistant prostate cancer, a form of prostate cancer that has become resistant to hormone therapy.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-16-10-4-7-13-19(16)22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXYCPJCGFSETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)

![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)
![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
